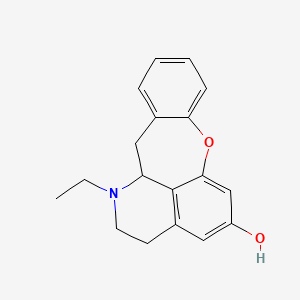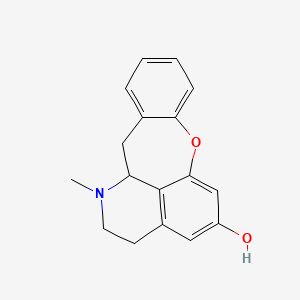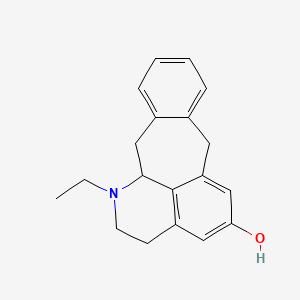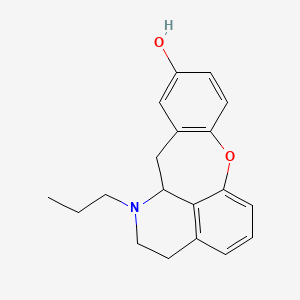
1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol is a complex organic compound with a unique structure that includes both oxygen and nitrogen heteroatoms
Preparation Methods
The synthesis of 1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core structure, followed by the introduction of the propyl group and the formation of the oxa-aza ring system. Common reaction conditions include the use of strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be useful for structural elucidation
Scientific Research Applications
1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity in the nervous system. The exact pathways and targets are still under investigation, but its unique structure allows for selective interactions .
Comparison with Similar Compounds
1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol can be compared with other similar compounds such as:
1-Propyl-2,3,10,10a-tetrahydro-1H-9-oxa-1-aza-phenanthrene: This compound has a similar core structure but differs in the position of the oxa-aza ring.
1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-one: This compound has a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-amine: The presence of an amine group instead of a hydroxyl group affects its biological activity and chemical properties
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
11-propyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-6-ol |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-13-4-3-5-18-19(13)16(20)12-14-11-15(21)6-7-17(14)22-18/h3-7,11,16,21H,2,8-10,12H2,1H3 |
InChI Key |
JKQPZWDOWPWNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C=CC(=C4)O)OC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



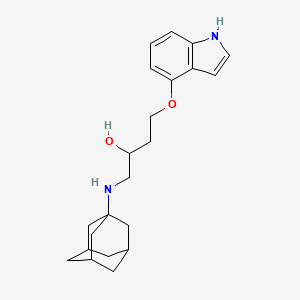
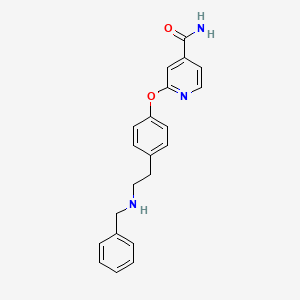
![6-Benzyl-8-butyl-6,8-diaza-bicyclo[3.2.2]nonan-2-ol](/img/structure/B10794441.png)
![(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B10794446.png)

![6-Benzyl-2-(benzyloxy)-8-butyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794454.png)
![3-Methyl-2-((R)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl)-phenol](/img/structure/B10794464.png)
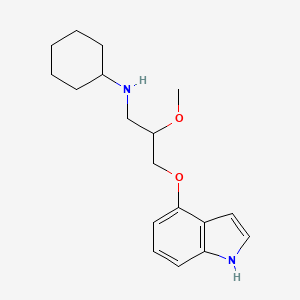
![(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B10794475.png)

